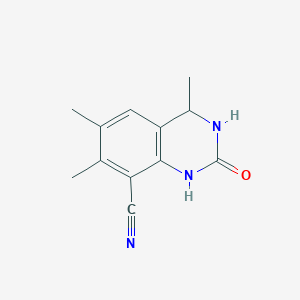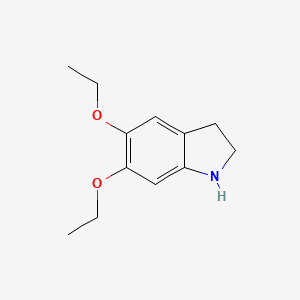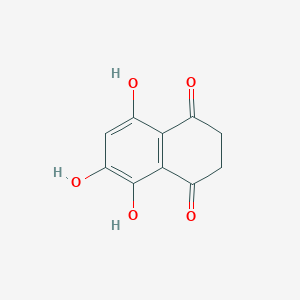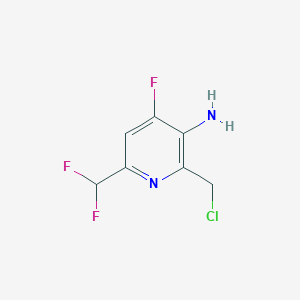
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with three methyl groups and a nitrile group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in the presence of phosphorus oxychloride (POCl3) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency. The process is often scaled up from laboratory conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.
Scientific Research Applications
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile: This compound shares a similar core structure but differs in the position and number of methyl groups.
4,4,6-Trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile: Another similar compound with a phenyl group instead of a nitrile group.
Uniqueness
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89638-57-3 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-oxo-3,4-dihydro-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4,8H,1-3H3,(H2,14,15,16) |
InChI Key |
NFZTVWQIRWVEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2)C)C)C#N)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)



![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

